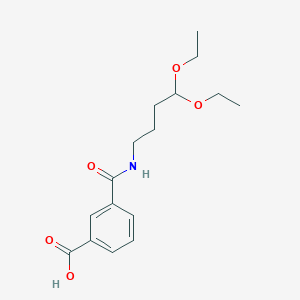

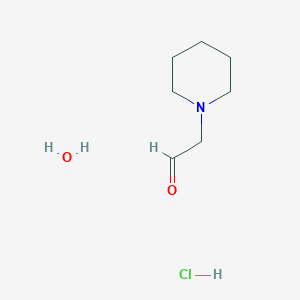

4-(3-(aminomethyl)piperidine-1-carbonyl)pyridin-2(1H)-one

Overview

Description

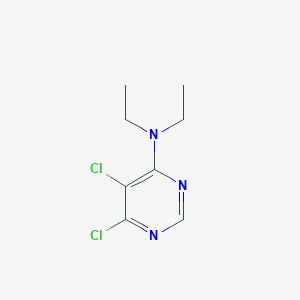

4-(3-(Aminomethyl)piperidine-1-carbonyl)pyridin-2(1H)-one, more commonly known as 4-AMPCP, is an organic compound that is used in a variety of scientific research applications. 4-AMPCP is a member of the pyridine family of compounds and is composed of a pyridine ring, an aminomethyl group, and a carbonyl group. The compound has a variety of properties that make it useful in scientific research, including its ability to act as a substrate for enzymes, its low toxicity, and its solubility in a variety of solvents.

Scientific Research Applications

Synthesis of Pinacol Boronic Esters

This compound plays a crucial role in the synthesis of pinacol boronic esters, which are pivotal in organic synthesis. The protodeboronation of these esters, paired with a Matteson–CH2–homologation, allows for formal anti-Markovnikov alkene hydromethylation . This is a valuable transformation used in the synthesis of complex molecules like methoxy protected (−)-Δ8-THC and cholesterol .

Radical-Polar Crossover Reactions

The stability of pinacol boronic esters makes them suitable for radical-polar crossover reactions. These reactions are essential for creating new C–C bonds and introducing functional groups into molecules . The compound can be used to facilitate these reactions, expanding the toolbox of synthetic chemists.

Formal Total Synthesis

In the realm of total synthesis, this compound has been utilized in the formal total synthesis of natural products like δ-®-coniceine and indolizidine 209B . The process involves protodeboronation and is a testament to the compound’s versatility in complex synthetic pathways.

Laboratory Chemical Synthesis

As a laboratory chemical, it finds its use in the synthesis of various substances. Its role in the laboratory is underlined by its inclusion in safety data sheets, which detail its handling and potential applications in synthesis .

Organoboron Chemistry

This compound contributes to the field of organoboron chemistry, where boron-containing compounds are essential. It can be used to access B-building blocks for various borylation approaches, which are critical for asymmetric hydroboration reactions .

Protodeboronation Research

The study of protodeboronation mechanisms is another application. Understanding how boronic esters undergo protodeboronation can lead to the development of new synthetic methods and the improvement of existing ones .

Safety and Handling in Chemical Research

Lastly, the compound’s safety profile and handling precautions are subjects of research. Its properties necessitate specific storage and handling protocols, which are crucial for maintaining laboratory safety standards .

properties

IUPAC Name |

4-[3-(aminomethyl)piperidine-1-carbonyl]-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2/c13-7-9-2-1-5-15(8-9)12(17)10-3-4-14-11(16)6-10/h3-4,6,9H,1-2,5,7-8,13H2,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKBRILJSZFZVKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CC(=O)NC=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-(aminomethyl)piperidine-1-carbonyl)pyridin-2(1H)-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[6-(Difluoromethyl)pyrimidin-4-yl]azetidin-3-ol](/img/structure/B1531619.png)

![1-[6-(Trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-ol](/img/structure/B1531620.png)

![1-[4-Chloro-2-(2,2,2-trifluoroethoxy)phenyl]ethylamine hydrochloride](/img/structure/B1531623.png)

![1-[(3-Bromo-5-methylphenyl)methyl]azetidine](/img/structure/B1531624.png)